molecular formula C13H15NO3 B1278323 Tert-butyl 2-oxoindoline-1-carboxylate CAS No. 214610-10-3

Tert-butyl 2-oxoindoline-1-carboxylate

Cat. No.: B1278323
CAS No.: 214610-10-3
M. Wt: 233.26 g/mol
InChI Key: UZMPOHKOMYCYCZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxoindoline-1-carboxylate is a chemical compound that belongs to the class of indoline derivatives. Indoline derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is often used as an intermediate in organic synthesis and has applications in medicinal chemistry and material science.

Scientific Research Applications

Tert-butyl 2-oxoindoline-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and dyes.

Safety and Hazards

Tert-butyl indoline-1-carboxylate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It has hazard statements H315, H319, and H335. The precautionary statements are P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 . It is also classified as a combustible solid .

Biochemical Analysis

Biochemical Properties

Tert-butyl 2-oxoindoline-1-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of aryl alkyl amines and allyl- and arylindolines . It interacts with various enzymes and proteins, including those involved in alkylation reactions catalyzed by palladium (Pd) and rhodium prolinate complex-catalyzed α-C-H activation/carbenoid insertion reactions . These interactions facilitate the formation of complex organic molecules, making this compound a valuable reactant in organic chemistry.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to changes in cellular function, including alterations in metabolic flux and metabolite levels . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes, leading to the formation of stable complexes that can either inhibit or activate enzymatic activity . These interactions are essential for the compound’s role in various biochemical reactions and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including enzyme inhibition and cellular damage . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and its safe use in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways is essential for understanding its impact on cellular metabolism and its potential therapeutic applications. Studies have shown that this compound can modulate the activity of specific enzymes, leading to changes in metabolic flux and the production of key metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions are essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s localization within specific subcellular structures can affect its activity and function, making it essential to understand these localization mechanisms for optimizing its use in research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxoindoline-1-carboxylate typically involves the reaction of indoline derivatives with tert-butyl chloroformate. One common method includes the following steps:

    Starting Material: Indoline is used as the starting material.

    Reaction with tert-butyl chloroformate: Indoline reacts with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxoindoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl indoline-1-carboxylate
  • Tert-butyl 1-indolecarboxylate
  • N-tert-Butoxycarbonylindole

Uniqueness

Tert-butyl 2-oxoindoline-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its oxo group and tert-butyl ester functionality make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 2-oxo-3H-indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-10-7-5-4-6-9(10)8-11(14)15/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMPOHKOMYCYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=O)CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453074
Record name tert-Butyl 2-oxo-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214610-10-3
Record name tert-Butyl 2-oxo-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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